5-Tert-butyl-2,3-dihydroxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2,3-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-4-7(6-12)10(14)9(13)5-8/h4-6,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJIPNLUGZUVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558034 | |
| Record name | 5-tert-Butyl-2,3-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122054-55-1 | |
| Record name | 5-tert-Butyl-2,3-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 5 Tert Butyl 2,3 Dihydroxybenzaldehyde
Aldehyde Group Reactivity
The aldehyde group is a primary site for chemical transformations, including oxidation, reduction, and condensation reactions.
Oxidation Reactions Leading to Carboxylic Acid Derivatives
The aldehyde functional group (-CHO) of 5-Tert-butyl-2,3-dihydroxybenzaldehyde can be oxidized to form the corresponding carboxylic acid derivative (-COOH). This transformation is a fundamental reaction in organic chemistry. While specific studies on the oxidation of this compound are not detailed, the reaction follows well-established principles for aromatic aldehydes.
A variety of oxidizing agents can be employed for this purpose. Historically, stoichiometric oxidants such as those containing chromium(VI) have been used. orgsyn.org More contemporary methods often utilize milder and more selective reagents. For instance, tert-butyl hydroperoxide (TBHP), when combined with transition metal catalysts like dirhodium(II) caprolactamate, has proven effective for various oxidative transformations. orgsyn.orgnih.gov The success of TBHP as an oxidant is often attributed to the catalytic formation of the tert-butylperoxy radical, which is a selective agent for hydrogen atom abstraction. orgsyn.orgnih.gov
Reduction Reactions Converting to Alcohol Derivatives
The aldehyde group can be readily reduced to a primary alcohol group (-CH₂OH), yielding 5-Tert-butyl-2,3-dihydroxybenzyl alcohol. This conversion is typically achieved using hydride-based reducing agents.
A common and effective reagent for this type of reduction is sodium borohydride (B1222165) (NaBH₄). In a procedure documented for a structurally similar compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, the aldehyde was dissolved in absolute ethanol (B145695) and treated with sodium borohydride at 0°C to produce the corresponding benzyl (B1604629) alcohol in high yield. google.com This method highlights a standard and efficient pathway for the reduction of the aldehyde functionality while preserving the phenolic hydroxyl groups.
Condensation Reactions, with Emphasis on Schiff Base Formation
Hydroxy-substituted benzaldehydes are well-known reagents for condensation reactions with primary amines and their derivatives. researchgate.net These reactions involve the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration to form a carbon-nitrogen double bond, known as an imine or, more commonly in this context, a Schiff base. 2,3-Dihydroxybenzaldehyde (B126233) and its derivatives are frequently used as building blocks for preparing Schiff base ligands that incorporate a catechol fragment. researchgate.net
The reaction of this compound with primary amines (R-NH₂) results in the formation of Schiff bases. These reactions are typically carried out by heating the aldehyde and the amine in a solvent like ethanol. The formation of the imine is confirmed by the appearance of a characteristic -CH=N- signal in NMR spectra. conicet.gov.ar The intramolecular hydrogen bonding between the 2'-hydroxyl group and the imine nitrogen is a stabilizing feature in the resulting Schiff base structure. conicet.gov.ar This reactivity is extensively used to synthesize polydentate ligands capable of forming stable complexes with metal ions. nih.govijser.in
The aldehyde group also readily condenses with hydrazines and thiosemicarbazides to form hydrazones and thiosemicarbazones, respectively. These reactions follow a similar mechanism to Schiff base formation. The synthesis is typically achieved through a simple condensation of the aldehyde with the appropriate hydrazine (B178648) or thiosemicarbazide (B42300) precursor, often under reflux in ethanol with a catalytic amount of acid. researchgate.netresearchgate.net The resulting products are characterized by the formation of a C=N-NH-R (hydrazone) or C=N-NH-C(=S)-NHR (thiosemicarbazone) functional group.
| Reactant Type | General Structure | Product Type | Resulting Functional Group |
|---|---|---|---|
| Primary Amine | R-NH₂ | Schiff Base (Imine) | -CH=N-R |
| Hydrazine Derivative | R-NH-NH₂ | Hydrazone | -CH=N-NH-R |
| Thiosemicarbazide | R-NH-C(=S)-NH-NH₂ | Thiosemicarbazone | -CH=N-NH-C(=S)-NH-R |
Hydroxyl Group Reactivity (Catechol Moiety)
The two adjacent hydroxyl groups on the aromatic ring constitute a catechol moiety, which has its own distinct reactivity. The relative acidity of the phenolic hydroxyls and their proximity to each other and the aldehyde group govern their chemical behavior. researchgate.net
One of the key reactions of these hydroxyl groups is O-alkylation, which is frequently used to install protecting groups during multi-step syntheses. researchgate.netmdpi.com For example, in the synthesis of a related compound, 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde, the precursor catechol's hydroxyl groups were protected by reacting them with benzyl chloride in the presence of potassium carbonate. researchgate.net This protection strategy prevents the acidic protons of the hydroxyl groups from interfering with subsequent reaction steps, such as lithiation. researchgate.net
Etherification and Esterification Pathways
The phenolic hydroxyl groups of this compound are primary sites for etherification and esterification reactions. These transformations are fundamental in synthetic chemistry for protecting the hydroxyl groups or for modifying the molecule's properties.
Etherification:
The formation of ethers from the hydroxyl groups typically proceeds via Williamson ether synthesis. In this pathway, the phenolic protons are first removed by a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form the corresponding ether.
Given the presence of two hydroxyl groups, the reaction can be controlled to achieve mono- or di-etherification. Selective etherification of one hydroxyl group over the other can be challenging and may depend on factors such as the choice of base, solvent, and the steric hindrance around each hydroxyl group. The hydroxyl group at the 2-position, being ortho to the aldehyde, may exhibit different acidity and steric accessibility compared to the hydroxyl group at the 3-position.
Esterification:
Esterification of the hydroxyl groups can be achieved through several methods. A common approach is the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). This base neutralizes the HCl or carboxylic acid byproduct. Alternatively, Fischer esterification, which involves reacting the catechol with a carboxylic acid in the presence of a strong acid catalyst, can be employed, although this method is reversible and may require removal of water to drive the reaction to completion.
Similar to etherification, the reaction can be tailored to produce mono- or di-esters. The relative reactivity of the two hydroxyl groups will influence the product distribution in the case of partial esterification.
| Reaction Type | Reagents | Product | Mechanism |
| Etherification | Alkyl halide, Base (e.g., K2CO3) | Alkoxybenzaldehyde | Williamson Ether Synthesis (SN2) |
| Esterification | Acyl chloride/anhydride, Base (e.g., Pyridine) | Aryl ester | Nucleophilic Acyl Substitution |
| Esterification | Carboxylic acid, Acid catalyst | Aryl ester | Fischer Esterification |
Redox Chemistry of the Catechol Moiety
The 2,3-dihydroxy (catechol) functionality of this compound is redox-active. It can undergo oxidation to form a corresponding o-quinone. This transformation involves the removal of two protons and two electrons. The presence of sterically bulky groups, such as the tert-butyl group, on the catechol ring can significantly increase the kinetic stability of the oxidized quinone and the intermediate semiquinone radical forms. nih.govstackexchange.com
The oxidation can be initiated by various oxidizing agents or electrochemically. The redox potential of this process is influenced by the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. The aldehyde group, being electron-withdrawing, would be expected to increase the oxidation potential compared to an unsubstituted catechol.
The redox process can be summarized as a two-electron, two-proton transformation:
Catechol (reduced form) ⇌ o-Semiquinone (radical intermediate) ⇌ o-Quinone (oxidized form)
The stability of the semiquinone radical is a key feature of sterically hindered catechols. stackexchange.com The bulky tert-butyl group helps to protect the radical from dimerization or other decomposition pathways. The specific redox potentials for this compound are not extensively documented, but can be compared to related compounds. For instance, 3,5-di-tert-butylcatechol (B55391) is a well-studied system where the bulky groups confer significant stability to the corresponding semiquinone and quinone. nih.gov
| Compound | Redox Process | Key Features |
| This compound | Catechol to o-Quinone | Reversible two-electron, two-proton transfer. |
| Formation of a stabilized semiquinone radical intermediate. | ||
| Influence of electron-withdrawing aldehyde and electron-donating hydroxyl groups on redox potential. |
Aromatic Ring Reactivity
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene (B151609) ring. The regioselectivity of these reactions on this compound is determined by the combined directing effects of the existing substituents.
Hydroxyl Groups (-OH): These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance.
Aldehyde Group (-CHO): This is a deactivating group and a meta-director because it withdraws electron density from the ring through resonance.
Tert-butyl Group (-C(CH3)3): This is a weakly activating group and an ortho, para-director, primarily through an inductive effect. stackexchange.com
In this molecule, the two hydroxyl groups are the most powerful activating groups and will largely control the position of incoming electrophiles. The available positions for substitution are C4 and C6. Given that the hydroxyl groups direct ortho and para, and the aldehyde directs meta, the directing effects can be summarized as follows:
-OH at C2: Directs to C4 (para) and C6 (ortho).
-OH at C3: Directs to C5 (ortho) and C1 (para, already substituted).
-CHO at C1: Directs to C5 (meta).
-t-Bu at C5: Directs to C3 (ortho) and C1 (para, both substituted).
The powerful activating and directing effect of the two hydroxyl groups will dominate, making positions C4 and C6 the most likely sites for electrophilic attack. The aldehyde's deactivating nature will further disfavor substitution at other positions.
Influence of Tert-butyl Group on Steric Hindrance and Reactivity
The tert-butyl group is one of the bulkiest substituents commonly used in organic chemistry. Its primary influence on reactivity is through steric hindrance. numberanalytics.com
In the context of electrophilic aromatic substitution on this compound, the tert-butyl group at C5 will significantly hinder any electrophilic attack at the adjacent C4 and C6 positions. While the electronic effects of the hydroxyl groups strongly favor substitution at these positions, the steric bulk of the tert-butyl group will likely modulate the product distribution.
For example, in the nitration of tert-butylbenzene, the major product is the para-isomer, with the ortho-isomer being formed in much smaller amounts due to the steric hindrance of the tert-butyl group. msu.edu
| Reactant | Reaction | Product Distribution | Reference |
| t-Butylbenzene | Nitration | 16% ortho, 8% meta, 75% para | msu.edu |
Applying this principle to this compound, while both C4 and C6 are electronically activated, the C6 position is adjacent to the less bulky aldehyde group, whereas the C4 position is flanked by the bulky tert-butyl group. Consequently, electrophilic attack might be favored at the C6 position over the C4 position, assuming the electronic activation is comparable. The large size of the tert-butyl group can effectively shield the C4 position from the approach of an electrophile. youtube.com
This steric effect is a critical consideration in predicting the outcome of reactions involving this molecule and can be exploited to achieve regioselective synthesis.
Applications in Organic Synthesis
Role as a Versatile Building Block in Complex Organic Molecule Construction
The trifunctional nature of 5-tert-butyl-2,3-dihydroxybenzaldehyde makes it a highly valuable and versatile building block for the synthesis of more complex molecules. The three reactive sites—the aldehyde and two phenolic hydroxyl groups—can be addressed selectively or simultaneously to construct intricate molecular architectures.
The parent compound, 2,3-dihydroxybenzaldehyde (B126233), is a well-known building block for preparing a variety of organic structures. researchgate.net The presence of the bulky tert-butyl group in the 5-position enhances the compound's solubility in nonpolar organic solvents, which is a significant advantage in many synthetic procedures. Furthermore, the steric hindrance provided by the tert-butyl group can influence the regioselectivity of reactions and affect the conformational properties of the final products, a feature often exploited in the design of specialized ligands and materials.
The key reactions that underscore its role as a building block include:
Condensation reactions via the aldehyde group.
O-alkylation or O-acylation of the hydroxyl groups.
Metal-catalyzed cross-coupling reactions after conversion of a hydroxyl group to a triflate.
Cyclocondensation reactions involving two or more of the functional groups.
Utilization as a Reagent in Functional Group Transformations
As a reagent, this compound is primarily utilized for the introduction of the substituted catechol aldehyde moiety into other molecules. The aldehyde group is a key site for functional group transformations.
Aldehyde Condensations: It can participate in various classic condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions, to form substituted styrenes. These products are valuable intermediates in their own right, for example, in the synthesis of polymers or pharmacologically active compounds.
Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to yield the corresponding substituted benzylamines.
Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to 2,3-dihydroxy-5-tert-butylbenzoic acid and 2,3-dihydroxy-5-tert-butylbenzyl alcohol, respectively. These transformations expand the range of accessible derivatives.
The table below summarizes key functional group transformations involving the aldehyde moiety.
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | KMnO₄, Ag₂O, or PCC | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Reductive Amination | R₂NH, NaBH₃CN | Tertiary/Secondary Amine |
| Wittig Reaction | Ph₃P=CHR | Alkene (Styrene derivative) |
| Grignard Reaction | RMgBr, then H₃O⁺ | Secondary Alcohol |
Precursor for Chiral Ligands in Enantioselective Catalysis
A significant application of substituted dihydroxybenzaldehydes lies in coordination chemistry as precursors to ligands, particularly for catalysis. The 2,3-dihydroxy (catechol) arrangement is an excellent metal-binding motif, and the aldehyde provides a convenient handle for elaboration into larger ligand structures.
The most common strategy involves the condensation of the aldehyde with a primary amine to form a Schiff base (or imine). If a chiral amine is used, the resulting Schiff base ligand is also chiral. The two adjacent hydroxyl groups, along with the imine nitrogen, can then coordinate to a metal center to form a stable multidentate ligand complex. A well-known class of such ligands is the Salen-type ligands, which are synthesized from salicylaldehydes. Analogous structures derived from catechol aldehydes are also of great interest.
Indeed, related compounds like 3-tert-butyl-2,5-dihydroxybenzaldehyde (B8250557) are recognized as important intermediates for synthesizing chiral Salen complexes used in asymmetric catalysis. globethesis.com These catalysts are effective in a variety of enantioselective reactions, including: globethesis.com
Asymmetric epoxidation of olefins.
Enantioselective ring-opening of epoxides.
Asymmetric silylcyanation.
The tert-butyl group plays a crucial role in these ligands. Its steric bulk can create a specific chiral pocket around the metal center, which is essential for achieving high enantioselectivity in catalytic reactions. It also enhances the stability and solubility of the metal complex.
| Amine Component | Ligand Type | Potential Metal Complex | Application Area |
| Chiral Diamine (e.g., (R,R)-1,2-diaminocyclohexane) | Chiral Schiff Base (Salen-type analogue) | Mn(III), Co(II), Cr(III) | Asymmetric Epoxidation, Kinetic Resolution |
| Chiral Amino Alcohol | Chiral Schiff Base | Ti(IV), V(V) | Asymmetric Cyanation, Sulfoxidation |
| Histidine Methyl Ester | Chiral Schiff Base | Cu(II), Zn(II) | Enantioselective Aldol Reactions |
Synthesis of Heterocyclic Compounds Derived from this compound
The specific arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions. The aldehyde and the two hydroxyl groups can react with bifunctional reagents to form fused ring systems.
For instance, condensation with reagents containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base can lead to the formation of coumarin (B35378) or chromene derivatives via an initial Knoevenagel condensation followed by intramolecular cyclization. Similarly, reaction with hydrazine (B178648) or its derivatives can yield cinnoline (B1195905) or phthalazine-type structures. The catechol moiety can also react with reagents like dichlorodiphenylmethane (B138671) to form protected benzodioxole systems, which can be further functionalized.
The synthesis of such heterocyclic systems is of significant interest as these scaffolds are present in many natural products and pharmaceutically active molecules.
Coordination Chemistry and Metal Complexes of 5 Tert Butyl 2,3 Dihydroxybenzaldehyde Derivatives
Ligand Design and Synthesis
The foundation of coordination chemistry lies in the rational design and synthesis of ligands that can selectively bind to metal ions. The presence of the aldehyde functional group and the two hydroxyl groups in 5-Tert-butyl-2,3-dihydroxybenzaldehyde makes it an excellent precursor for the synthesis of a variety of ligands, most notably Schiff bases and other multidentate structures.
Schiff base ligands are synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. The resulting imine or azomethine group (-C=N-) is a key coordination site. The synthesis of Schiff bases from this compound typically involves refluxing the aldehyde with a stoichiometric amount of a primary amine in a suitable solvent, such as ethanol (B145695) or methanol. The reaction is often catalyzed by a few drops of acid.
Table 1: Representative Amines for the Synthesis of Schiff Base Ligands from this compound
| Amine | Resulting Ligand Type | Potential Donor Atoms |
| Aniline | Bidentate | N, O |
| Ethylenediamine | Tetradentate | N2O2 |
| Diethylenetriamine | Pentadentate | N3O2 |
| o-Aminophenol | Tridentate | NO2 |
| Thiosemicarbazide (B42300) | Tridentate | N, O, S |
The bulky tert-butyl group on the aromatic ring can influence the solubility of the ligands and their metal complexes in organic solvents and can also introduce steric hindrance that affects the coordination geometry around the metal center. The two adjacent hydroxyl groups provide additional coordination sites, allowing for the formation of stable chelate rings with metal ions.
The reactivity of the aldehyde and hydroxyl groups of this compound allows for the construction of more complex, multidentate ligand architectures. These ligands are of significant interest as they can form highly stable complexes with metal ions and can be designed to encapsulate one or more metal centers in close proximity, leading to interesting magnetic and catalytic properties.
One common strategy to create multidentate ligands is to use diamines or triamines in the Schiff base condensation, leading to the formation of compartmental ligands. These ligands possess distinct coordination sites that can accommodate different metal ions. For instance, the reaction of two equivalents of this compound with one equivalent of a diamine such as 1,3-diaminopropane (B46017) results in a tetradentate ligand capable of binding to a single metal ion or bridging two metal ions.
Furthermore, template synthesis, where the metal ion directs the formation of the ligand around it, can be employed to create macrocyclic ligands. In such a reaction, the metal ion holds the precursor molecules in the correct orientation for the final ring-closing reaction to occur.
Transition Metal Complex Formation
The Schiff base and multidentate ligands derived from this compound readily form complexes with a wide range of transition metals. The synthesis of these complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent.
The synthesis of transition metal complexes with these ligands is generally straightforward. The pre-synthesized ligand is dissolved in a solvent like ethanol or DMF, and a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) is added. The reaction mixture is often heated to facilitate complex formation, and the resulting complex precipitates from the solution and can be isolated by filtration.
The structural characterization of these complexes is carried out using a combination of analytical and spectroscopic techniques:
Elemental Analysis: To determine the empirical formula of the complex.
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. A shift in the frequency of the C=N (imine) and C-O (phenolic) stretching vibrations is indicative of coordination.
UV-Visible Spectroscopy: To study the electronic transitions within the complex and to infer the geometry of the coordination sphere.
¹H NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.
Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the oxidation state of the metal ion.
Table 2: General Synthetic Conditions and Characterization Data for Transition Metal Complexes of a Schiff Base Ligand Derived from this compound and Ethylenediamine (L)
| Metal Ion | Metal Salt | Solvent | Complex Formula | Geometry | Key IR Bands (cm⁻¹) ν(C=N) |
| Cu(II) | Cu(OAc)₂·H₂O | Ethanol | [Cu(L)] | Square Planar | ~1610 |
| Ni(II) | NiCl₂·6H₂O | Methanol | [Ni(L)] | Square Planar | ~1615 |
| Co(II) | Co(OAc)₂·4H₂O | Ethanol | [Co(L)] | Tetrahedral | ~1605 |
| Zn(II) | Zn(OAc)₂·2H₂O | Methanol | [Zn(L)] | Tetrahedral | ~1612 |
The ligands derived from this compound can adopt various coordination modes depending on the nature of the metal ion, the reaction conditions, and the specific structure of the ligand. The deprotonation of one or both of the phenolic hydroxyl groups upon complexation is common, leading to the formation of anionic ligands that form strong bonds with the metal center.
Common coordination modes include:
Bidentate (N,O): Involving the imine nitrogen and one deprotonated hydroxyl group.
Tridentate (N,O,O): Involving the imine nitrogen and both deprotonated hydroxyl groups.
Tetradentate (N₂,O₂): In ligands derived from diamines, involving two imine nitrogens and two deprotonated hydroxyl groups.
The interaction between the metal ion and the ligand is a crucial aspect of the coordination chemistry of these complexes. The donor atoms of the ligand (N and O) form coordinate covalent bonds with the metal ion by donating lone pairs of electrons into the vacant d-orbitals of the metal.
In some cases, the ligands derived from dihydroxybenzaldehydes can be "redox non-innocent," meaning that the ligand itself can participate in redox reactions. mdpi.com This can lead to ambiguity in the assignment of the formal oxidation state of the metal center and gives rise to interesting electronic structures and reactivity. The analysis of bond lengths from X-ray crystallography and computational studies can provide deeper insights into the nature of the metal-ligand interactions and the distribution of electron density within the complex.
Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the applications in catalysis for metal complexes derived solely from This compound . Research on the catalytic activity of Schiff base ligands and their metal complexes often involves structurally similar, but distinct, benzaldehyde (B42025) derivatives.
For instance, studies have been conducted on complexes derived from the parent compound, 2,3-dihydroxybenzaldehyde (B126233), which have shown catalytic activity. One study detailed the synthesis of tetranuclear copper(II) complexes using Schiff base ligands derived from the condensation of 2,3-dihydroxybenzaldehyde with various aromatic acid hydrazides. These complexes were found to act as effective catalyst precursors for the mild hydrocarboxylation of both linear and cyclic alkanes, converting them into carboxylic acids. rsc.org
Additionally, the synthesis and crystal structure of a related isomer, 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde, have been reported. researchgate.net While this compound is noted as a building block for Schiff base ligands containing a catechol fragment—which are used in catalysts—specific catalytic applications of its own metal complexes were not described. researchgate.net
The broader field of coordination chemistry has extensively explored other substituted hydroxybenzaldehydes for catalysis. For example, complexes involving 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) derivatives have been investigated for their redox activities and potential in catalyzing the oxidation of alcohols. mdpi.com Similarly, various metal complexes with Schiff bases derived from other salicylaldehyde (B1680747) derivatives have been employed as catalysts in a range of organic transformations, including oxidation and epoxidation reactions. mdpi.comnih.gov
However, despite the catalytic relevance of the broader class of substituted dihydroxybenzaldehyde compounds, specific research detailing the use of This compound metal complexes in homogeneous catalysis, heterogeneous catalysis, or specific organic transformations such as oxidation, reduction, or cross-coupling reactions is not present in the available literature. Therefore, the requested article focusing solely on this specific compound cannot be generated at this time.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on Molecular and Electronic Structure
The molecular structure of aldehydes and phenols is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. For instance, a crystallographic study of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde, a closely related isomer, reveals key structural features that are likely to be present in the 5-tert-butyl derivative. nih.govresearchgate.net In such compounds, intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde oxygen is a common feature, leading to a planar six-membered ring that enhances molecular stability. researchgate.net The bond lengths and angles would be expected to be within the normal ranges for substituted benzaldehydes. nih.govresearchgate.net
DFT calculations on related molecules, such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351), have been employed to optimize the molecular geometry and analyze the electronic properties. researchgate.net Such calculations typically involve the use of hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance between computational cost and accuracy.
Key electronic properties that can be determined from these calculations include the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular interactions, and the delocalization of electron density. For substituted hydroxybenzaldehydes, NBO analysis can quantify the stabilizing effects of hyperconjugative interactions and hydrogen bonding. The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution, identifying electrophilic and nucleophilic sites within the molecule. In 5-tert-butyl-2,3-dihydroxybenzaldehyde, the oxygen atoms of the hydroxyl and aldehyde groups would be expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the hydroxyl groups and the carbon atom of the aldehyde group would be areas of positive potential (electrophilic).
Table 1: Representative Calculated Electronic Properties for a Related Hydroxybenzaldehyde Derivative
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Note: The values in this table are hypothetical and based on typical DFT calculation results for similar aromatic aldehydes. They serve to illustrate the type of data generated.
Reaction Mechanism Studies and Energy Profiles
Computational studies are invaluable for mapping the reaction pathways and determining the energy profiles of chemical reactions, providing insights into reaction kinetics and thermodynamics. For this compound, theoretical investigations can elucidate the mechanisms of reactions involving the aldehyde and hydroxyl functional groups.
DFT calculations have been successfully applied to study the reaction mechanisms of related phenols and aldehydes. For example, a theoretical study on the Kolbe-Schmitt reaction of di-tert-butylphenol provides a framework for understanding the carboxylation of the phenoxide form of this compound. researchgate.net Such studies typically involve locating the transition states (TS) and intermediates along the reaction coordinate and calculating their corresponding energies. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.
The presence of multiple hydroxyl groups and a bulky tert-butyl group can influence the regioselectivity of reactions. Computational modeling can predict the most likely sites of reaction by comparing the activation energies for different pathways. For instance, in electrophilic aromatic substitution reactions, the directing effects of the hydroxyl and aldehyde groups can be quantified.
Furthermore, the reactivity of the aldehyde group in reactions such as condensation or oxidation can be modeled. The energy profiles for these reactions can reveal the rate-determining step and provide a detailed understanding of the reaction mechanism at the molecular level.
Prediction of Reactivity and Selectivity
The electronic parameters obtained from quantum chemical calculations are powerful descriptors for predicting the reactivity and selectivity of a molecule. The distribution of electron density, as visualized by the MEP surface, and the energies and localizations of the FMOs are particularly important.
The nucleophilic and electrophilic character of different atomic sites in this compound can be predicted from the MEP. The oxygen atoms of the hydroxyl and carbonyl groups are expected to be the most nucleophilic centers, while the aldehyde proton and the carbon of the carbonyl group are potential electrophilic sites.
The FMOs play a crucial role in chemical reactions. The HOMO is typically involved in reactions with electrophiles, while the LUMO is involved in reactions with nucleophiles. The spatial distribution of these orbitals can predict the regioselectivity of reactions. For example, in an electrophilic attack, the reaction is most likely to occur at the atomic site where the HOMO has the largest electron density.
Table 2: Global Reactivity Descriptors (Hypothetical Values)
| Descriptor | Formula | Value |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV |
| Electrophilicity Index (ω) | μ2 / (2η) | 3.66 eV |
Note: These values are calculated from the hypothetical FMO energies in Table 1 and are for illustrative purposes.
Ligand-Metal Interaction Modeling in Coordination Complexes
The catechol-like arrangement of the two adjacent hydroxyl groups in this compound makes it an excellent candidate for a chelating ligand in coordination chemistry. Computational modeling can provide significant insights into the nature of ligand-metal interactions in the resulting coordination complexes.
DFT calculations can be used to model the geometry of the metal complexes, predict their stability, and analyze the electronic structure of the metal-ligand bonds. For example, studies on metal complexes of Schiff bases derived from substituted salicylaldehydes have shown how the electronic properties of the ligand influence the geometry and stability of the complex. researchgate.net
In a complex with this compound, the ligand would likely act as a bidentate ligand, coordinating to a metal ion through the deprotonated oxygen atoms of the two hydroxyl groups. The aldehyde group could also participate in coordination in some cases, or it could be used for further reactions to form more complex ligands, such as Schiff bases.
Computational modeling can also predict the spectroscopic properties of the metal complexes, such as their infrared and electronic absorption spectra, which can be compared with experimental data to confirm the structure of the complexes. The nature of the metal-ligand bonding can be further analyzed using techniques like NBO analysis, which can quantify the charge transfer between the ligand and the metal.
Molecular Docking and Molecular Dynamics Simulations of Compound Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids. These methods are crucial in drug discovery and for understanding the biological activity of compounds.
Molecular docking predicts the preferred binding orientation of a ligand to a receptor protein. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein and scoring them based on a scoring function that estimates the binding affinity. For this compound, docking studies could be performed against various protein targets to identify potential biological activities. The results of a docking simulation are typically visualized as a ligand-protein complex, showing the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
MD simulations provide a more dynamic picture of the ligand-protein interaction. Starting from the docked complex, an MD simulation calculates the trajectory of the atoms over time, allowing for the study of the stability of the complex and the conformational changes that may occur upon ligand binding. MD simulations can also be used to calculate the binding free energy, which is a more accurate measure of the binding affinity than the docking score.
While no specific docking or MD simulation studies have been reported for this compound, studies on similar phenolic compounds have demonstrated the utility of these methods in identifying potential enzyme inhibitors or receptor modulators.
Table 3: Interacting Residues and Binding Energy from a Hypothetical Docking Study
| Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| Hypothetical Kinase | Lys72, Glu91, Asp168 | -8.5 |
| Hypothetical Oxidase | His345, Tyr412, Phe298 | -7.9 |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
Lack of Publicly Available Research Prevents Article Generation on this compound in Materials Science
An extensive review of scientific literature and chemical databases has revealed a significant lack of publicly available research on the chemical compound This compound specifically concerning its applications in materials science. As a result, an article detailing its use in this field as a monomer for polymer synthesis, a crosslinking agent, or in the development of functional materials cannot be generated at this time.
The inquiry sought to detail the compound's role in several advanced applications, including its incorporation into polymeric materials and its use in creating redox-active, pH-responsive, and adsorbent materials. However, searches for scholarly articles and research data yielded no specific studies on "this compound" for these purposes.
While information is available for structurally related compounds, such as 5-tert-Butyl-2-hydroxybenzaldehyde and various other substituted dihydroxybenzaldehydes, these molecules are chemically distinct from this compound. The specific positioning of the hydroxyl groups and the tert-butyl group profoundly influences the compound's chemical properties and reactivity, meaning data from related compounds cannot be extrapolated to accurately describe the behavior of the requested molecule.
Without dedicated research on the synthesis of polymers, crosslinking capabilities, or the development of functional materials using this compound, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy. Further investigation into this specific compound by the materials science research community is necessary before a comprehensive report on its applications can be compiled.
Applications in Materials Science
Supramolecular Assembly and Liquid Crystalline Systems
The unique molecular architecture of 5-tert-butyl-2,3-dihydroxybenzaldehyde, which combines a catechol moiety, an aldehyde group, and a bulky tert-butyl substituent, suggests intriguing potential for applications in materials science, particularly in the realms of supramolecular assembly and the design of liquid crystalline systems. While direct experimental studies on the self-assembly and mesomorphic properties of this specific compound are not extensively documented, a detailed analysis of its functional groups allows for a theoretical exploration of its potential behaviors.
Self-Assembly Behavior in Solution and Solid State
The self-assembly of this compound is expected to be predominantly governed by the strong hydrogen-bonding capabilities of its adjacent hydroxyl groups (the catechol unit) and the aldehyde functionality.
In the solid state , the catechol group is a powerful director of crystal packing through the formation of robust hydrogen bond networks. uni-bayreuth.de Molecules containing dihydroxybenzene moieties often arrange themselves to maximize these interactions, leading to well-defined supramolecular structures. mdpi.com For instance, the crystal structure of 2,5-dihydroxybenzaldehyde (B135720) reveals that while one hydroxyl group forms an intramolecular hydrogen bond with the carbonyl group, the other participates in intermolecular hydrogen bonding, linking molecules into planes. researchgate.net Similarly, 2,3,4-trihydroxybenzaldehyde (B138039) crystallizes with two independent molecules in the asymmetric unit, both featuring intramolecular hydrogen bonds between the 2-hydroxy group and the aldehyde, and further interacting through a three-dimensional network of intermolecular O-H···O hydrogen bonds. A study on 2,3-dihydroxybenzaldehyde (B126233) highlighted that its most stable conformer contains two intramolecular hydrogen bonds: one resonance-assisted hydrogen bond (RAHB) and one conventional hydrogen bond. nih.gov This propensity for forming multiple, strong hydrogen bonds suggests that this compound would also form highly ordered, stable crystalline lattices.
The bulky tert-butyl group is anticipated to play a crucial role in modulating this self-assembly. wikipedia.org While hydrogen bonding directs the primary interactions, the steric hindrance imposed by the tert-butyl substituent would significantly influence the crystal packing. libretexts.orgnih.gov This group can prevent the formation of the most compact, planar arrangements, potentially leading to the inclusion of solvent molecules or the formation of more complex, less dense packing motifs. researchgate.netnih.gov The interplay between the directional hydrogen bonds of the catechol and aldehyde groups and the steric demands of the tert-butyl group could result in unique and predictable crystal engineering outcomes.
In solution , the self-assembly behavior would be highly dependent on the solvent. In non-polar solvents, the strong hydrogen-bonding sites would promote intermolecular association, leading to the formation of dimers, oligomers, or larger aggregates. Catechol derivatives are known to self-assemble on various surfaces and in solution through a combination of hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netmdpi.comnih.gov The aldehyde group can also participate in hydrogen bonding as an acceptor. Conversely, in polar, protic solvents capable of forming hydrogen bonds, the solvent molecules would compete for the hydrogen-bonding sites on the this compound molecule, potentially disrupting self-association and favoring a solvated, monomeric state. The catechol moiety is a key component in this process, driving self-assembly to create ordered patterns. nih.gov
Mesomorphic Properties of Derived Compounds
While this compound itself is not expected to be liquid crystalline due to its relatively compact and insufficiently anisotropic shape, it serves as a valuable precursor for the synthesis of mesogenic (liquid crystal-forming) compounds. The combination of a rigid core and modifiable functional groups (hydroxyl and aldehyde) allows for its incorporation into classic liquid crystal molecular designs.
Liquid crystals are typically composed of molecules with an anisotropic geometry, often described as calamitic (rod-like) or discotic (disk-like). tcichemicals.com Derivatives of this compound can be designed to adopt these shapes.
Calamitic (Rod-like) Liquid Crystals: The aldehyde group is a common feature in the synthesis of Schiff base (imine) liquid crystals. mdpi.com By condensing this compound with various anilines bearing long alkyl or alkoxy chains, it is possible to synthesize rod-like molecules. The general structure would consist of a central rigid core (containing the substituted benzene (B151609) ring and the imine linkage) and flexible terminal chains.
The presence of the two hydroxyl groups and the lateral tert-butyl group on the benzaldehyde (B42025) core would significantly influence the mesomorphic properties.
Core Polarity and Interactions: The hydroxyl groups can form strong intermolecular hydrogen bonds, which would favor the formation of layered, smectic phases over the less ordered nematic phase. mit.edu
Molecular Shape and Packing: The bulky tert-butyl group, being positioned on the side of the molecular core, would increase the breadth of the molecule. This steric bulk can disrupt the close packing required for highly ordered smectic phases and could lower the clearing temperatures (the temperature at which the liquid crystal becomes an isotropic liquid). researchgate.net However, it can also prevent crystallization, thereby widening the temperature range over which a liquid crystalline phase is stable. researchgate.net
The table below illustrates hypothetical transition temperatures for a series of Schiff base derivatives, demonstrating the expected influence of increasing alkyl chain length on the mesomorphic behavior, a common trend in liquid crystal chemistry. researchgate.net
| Compound Name | Terminal Group (R) | Hypothetical Phase Transitions (°C) |
| 4-(((5-(tert-butyl)-2,3-dihydroxyphenyl)methylene)amino)phenyl hexyl ether | -O(CH₂)₅CH₃ | Cr 95 SmA 110 I |
| 4-(((5-(tert-butyl)-2,3-dihydroxyphenyl)methylene)amino)phenyl octyl ether | -O(CH₂)₇CH₃ | Cr 92 SmA 118 I |
| 4-(((5-(tert-butyl)-2,3-dihydroxyphenyl)methylene)amino)phenyl decyl ether | -O(CH₂)₉CH₃ | Cr 88 SmA 125 I |
| 4-(((5-(tert-butyl)-2,3-dihydroxyphenyl)methylene)amino)phenyl dodecyl ether | -O(CH₂)₁₁CH₃ | Cr 85 SmA 130 I |
| Cr = Crystal; SmA = Smectic A; I = Isotropic Liquid. Data is hypothetical and for illustrative purposes. |
Biological Activities and Mechanistic Investigations
Antioxidant Activity Mechanisms
The antioxidant potential of phenolic compounds is well-established, and 5-Tert-butyl-2,3-dihydroxybenzaldehyde is poised to exhibit these characteristics through several key mechanisms.
Phenolic compounds, particularly those with multiple hydroxyl groups like catechols, are known to be effective free radical scavengers. nih.gov The primary mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring.
Table 1: Antioxidant Activity of Structurally Related Dihydroxybenzaldehydes
| Compound | Antioxidant Capacity (AOC) in DPPH assay (Trolox equivalents) |
| 2,3-Dihydroxybenzaldehyde (B126233) | Data suggests activity, but specific values vary across studies. |
| 2,5-Dihydroxybenzaldehyde (B135720) | Reported to have significant antioxidant capacity. wiserpub.com |
| 3,4-Dihydroxybenzaldehyde (B13553) | Known for its strong antioxidant and radical scavenging properties. researchgate.net |
This table is illustrative and based on general findings for dihydroxybenzaldehydes. Direct comparative data for this compound is not available in the cited literature.
Beyond direct radical scavenging, phenolic compounds can protect cells from oxidative stress by modulating endogenous antioxidant defense systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govnih.gov
Compounds containing a tert-butyl group attached to a hydroquinone-like structure, such as tert-butylhydroquinone (B1681946) (tBHQ), are potent activators of the Nrf2 pathway. nih.govnih.gov While not identical, the structural similarity suggests that this compound could potentially activate Nrf2. Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes. researchgate.netresearchgate.net This results in the increased synthesis of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (B108866) (GSH) synthesis. researchgate.net The induction of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby mitigating oxidative damage. koreamed.orgmdpi.comnih.gov
The catechol group (an ortho-dihydroxybenzene moiety) is a critical pharmacophore for the antioxidant activity of this compound. nih.gov The proximity of the two hydroxyl groups allows for the facile donation of hydrogen atoms to scavenge free radicals. Upon oxidation, the catechol moiety is converted to a relatively stable ortho-quinone. nih.gov This redox cycling capability is central to its antioxidant function.
Antimicrobial Activity Mechanisms
Substituted benzaldehydes have demonstrated a broad spectrum of antimicrobial activities. The presence of hydroxyl and tert-butyl groups on the aromatic ring of this compound is expected to confer significant antimicrobial properties.
Research on phenolic benzaldehydes has shown their efficacy against a range of foodborne pathogens, including both Gram-positive and Gram-negative bacteria. nih.gov For instance, 2,3-dihydroxybenzaldehyde has been identified as having notable antimicrobial activity. nih.govnih.gov Studies on bovine mastitis isolates of Staphylococcus aureus have demonstrated the antibacterial potential of dihydroxybenzaldehydes. nih.govnih.gov
The proposed mechanisms of action for phenolic compounds against bacteria involve disruption of the cell membrane, inhibition of enzyme activity, and interference with cellular energy production. The lipophilic nature of the tert-butyl group may enhance the compound's ability to penetrate bacterial cell membranes.
In addition to antibacterial effects, certain benzaldehydes exhibit potent antifungal activity. nih.gov The mechanism of antifungal action is thought to involve the disruption of cellular antioxidation systems in the fungal pathogens, leading to an accumulation of reactive oxygen species and subsequent cell death. nih.gov A study on the phytopathogenic fungus Ustilaginoidea virens showed that the structurally related compound 2,4-di-tert-butylphenol (B135424) exhibited strong antifungal activity by destroying the cell wall, cell membrane, and cellular redox homeostasis. nih.gov
Table 2: Antimicrobial Activity of Structurally Related Dihydroxybenzaldehydes against Staphylococcus aureus
| Compound | MIC₅₀ (mg/L) |
| 2,3-Dihydroxybenzaldehyde | 500 |
| 2,5-Dihydroxybenzaldehyde | 500 |
Data from a study on bovine mastitis isolates of S. aureus. nih.gov
Structure-activity relationship (SAR) studies of phenolic aldehydes have provided insights into the features that govern their antimicrobial potency. researchgate.net Generally, the presence of hydroxyl groups on the aromatic ring is crucial for activity, with the number and position of these groups influencing the efficacy. researchgate.net An ortho-hydroxyl group, as is present in this compound, has been associated with increased antifungal activity. nih.gov
The aldehyde functional group itself is more active than a carboxyl group in similar phenolic structures. nih.gov The introduction of bulky substituents like the tert-butyl group can also modulate the antimicrobial profile, potentially by enhancing lipophilicity and facilitating membrane interaction. Further research into the synthesis and evaluation of derivatives of this compound would be necessary to fully elucidate the SAR for its antimicrobial effects.
Interactions with Biological Macromolecules
The biological activities of this compound are intrinsically linked to its interactions with crucial biological macromolecules. These interactions, governed by the compound's structural features—namely the catechol ring and the aldehyde group—can lead to significant downstream effects. This section explores the mechanistic investigations into how this compound interacts with DNA and key proteins like Human Serum Albumin and Cytochrome c.
DNA Binding and Cleavage Studies
While direct studies on the DNA binding and cleavage activity of this compound are not extensively documented, the behavior of structurally related dihydroxy- and trihydroxy-alkylbenzenes provides significant insight into its potential mechanisms of action. Research on these analogous compounds suggests that this compound likely mediates DNA strand scission through a metal-dependent oxidative process.
The proposed mechanism for DNA cleavage by related phenolic compounds involves the generation of reactive oxygen species (ROS). This process is often dependent on the presence of transition metal ions, such as copper (Cu(II)). The catechol moiety of this compound can reduce Cu(II) to Cu(I), which in turn reacts with molecular oxygen to produce ROS, including the highly reactive hydroxyl radical (•OH). These radicals can then attack the deoxyribose sugar or the nucleobases of the DNA backbone, leading to strand breaks.
Studies on similar molecules, like tert-butylhydroquinone, have demonstrated that the presence of metal ion chelators and scavengers of oxygen radicals can inhibit DNA cleavage, supporting the role of metal-catalyzed ROS generation in the cleavage mechanism. The efficiency of this cleavage can also be influenced by the nature of the alkyl substituent on the benzene (B151609) ring.
Protein Binding Interactions, such as Human Serum Albumin (HSA)
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances, including drugs. The binding of a compound to HSA can significantly affect its bioavailability, distribution, and metabolism.
Although direct experimental data on the binding of this compound to HSA is limited, studies on the closely related compound, 3,4-dihydroxybenzaldehyde, offer valuable insights. Spectroscopic and molecular docking studies on 3,4-dihydroxybenzaldehyde have revealed a strong binding affinity for HSA, primarily through a static quenching mechanism. The interaction is driven by a combination of hydrogen bonding and van der Waals forces.
The binding of 3,4-dihydroxybenzaldehyde to HSA has been shown to occur within subdomain IB of the protein. It is plausible that this compound binds to a similar site. The presence of the bulky tert-butyl group at the 5-position may influence the binding affinity and orientation within the binding pocket. This hydrophobic group could potentially lead to stronger hydrophobic interactions with nonpolar residues in the binding site, possibly altering the binding constant compared to its non-tert-butylated analog.
The binding parameters for the interaction of 3,4-dihydroxybenzaldehyde with HSA are summarized in the table below, which can serve as a reference for the potential interaction of this compound.
| Parameter | Value for 3,4-dihydroxybenzaldehyde |
| Binding Constant (Kb) | ~105 M-1 |
| Binding Site | Subdomain IB |
| Primary Driving Forces | Hydrogen bonding, Van der Waals forces |
| Thermodynamics | Spontaneous interaction (ΔG < 0) |
This data is for the analog 3,4-dihydroxybenzaldehyde and is intended for comparative purposes.
Reduction of Cytochrome c
Cytochrome c is a small heme protein associated with the inner mitochondrial membrane that plays a central role in the electron transport chain. The reduction of oxidized cytochrome c (Fe3+) to its reduced form (Fe2+) is a critical step in cellular respiration.
Compounds with a catechol structure, such as this compound, are known to be effective reducing agents. The antioxidant activity of catechols is attributed to their ability to donate electrons. Kinetic studies on the reduction of cytochrome c by various catechol derivatives have shown that the deprotonated forms of these compounds are the active reducing species. nih.gov
The rate of cytochrome c reduction is therefore highly dependent on the pH of the environment, as the pH influences the equilibrium between the protonated and deprotonated forms of the catechol hydroxyl groups. The dianionic form of the catechol is the most potent reducing species. The electron-donating nature of the tert-butyl group on the aromatic ring of this compound is expected to facilitate the donation of electrons, thereby promoting the reduction of cytochrome c. The reaction is a second-order process, and the pH-independent rate constants are a key parameter in evaluating the reducing efficacy of a given catechol. nih.gov The Hammett treatment of substituent effects on the aromatic ring indicates that for electron transfer to occur, the charge on the deprotonated species should not be withdrawn by the substituents. nih.gov
Q & A
Basic Question: What are the established synthetic routes for 5-Tert-butyl-2,3-dihydroxybenzaldehyde, and how can purity be optimized?
Methodological Answer:
The compound is synthesized via hydroxylation of tert-butyl-substituted benzaldehyde derivatives. A common method involves bromine-mediated hydroxylation in acetic acid, followed by deprotection and purification using column chromatography (silica gel, ethyl acetate/hexane gradient) . To optimize purity:
- Use continuous flow reaction systems for consistent temperature control, reducing side reactions .
- Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Question: How can researchers design experiments to study its role as a Schiff base ligand in porphyrazine complexes?
Methodological Answer:
- Coordination Chemistry Workflow :
- Synthesis : React this compound with metal precursors (e.g., Zn²⁺, Cu²⁺) and porphyrazine under nitrogen to prevent oxidation .
- Characterization :
- UV-Vis Spectroscopy : Track λmax shifts (e.g., 450–600 nm for Q-bands) to confirm complexation .
- X-ray Crystallography : Resolve crystal structures to analyze bonding geometry (e.g., Jahn-Teller distortions in Cu complexes) .
3. Stability Testing : Expose complexes to varying pH (2–12) and temperatures (25–80°C) to assess ligand retention .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and aldehyde (~2820 cm⁻¹, νC=O at ~1680 cm⁻¹) groups .
- NMR :
- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ion (m/z 194.1) .
Advanced Question: How can contradictory data on its dose-dependent biological effects be resolved?
Methodological Answer:
Contradictions often arise from in vitro vs. in vivo models. To address this:
- In Vitro : Use primary cell lines (e.g., HepG2 for hepatotoxicity) with standardized ROS assays (e.g., DCFH-DA probe) .
- In Vivo : Conduct dose-ranging studies in rodents (e.g., 10–100 mg/kg) with pharmacokinetic profiling (plasma half-life, tissue distribution) .
- Data Reconciliation : Apply Hill slope models to distinguish linear vs. threshold responses. For example, low-dose antioxidant effects (EC₅₀ ~20 μM) vs. high-dose cytotoxicity (IC₅₀ ~100 μM) .
Basic Question: What are the key stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions :
- Stability Monitoring :
Advanced Question: How can thermodynamic properties like sublimation enthalpy inform material science applications?
Methodological Answer:
- Measurement : Use differential scanning calorimetry (DSC) to determine ΔsubH (enthalpy of sublimation). For 3,5-di-tert-butyl analogs, ΔsubH = 95.7 ± 0.5 kJ/mol at 304 K .
- Application : High ΔsubH values correlate with thermal stability in polymer matrices, enabling design of heat-resistant composites .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and fume hood use .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .
- Waste Disposal : Collect in halogen-resistant containers for incineration (≥1200°C) .
Advanced Question: How does its structure influence antioxidant activity in oxidative stress models?
Methodological Answer:
- Mechanistic Study :
- DPPH Assay : Compare IC₅₀ values against Trolox (e.g., 25 μM vs. 30 μM for Trolox) .
- SAR Analysis : The tert-butyl group enhances lipid solubility (logP ~2.5), while dihydroxy groups enable radical scavenging via H-bonding .
- In Silico Modeling : Dock the compound into xanthine oxidase (PDB: 1N5X) to predict binding affinity for enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
